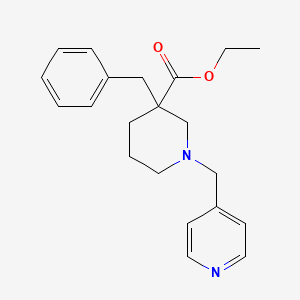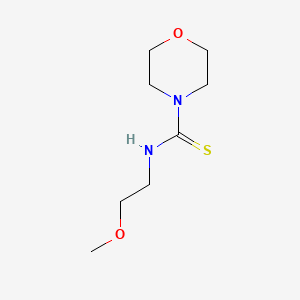![molecular formula C17H15Cl3N6O4 B4542982 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4542982.png)
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and multiple chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Formation of the Oxadiazole Ring: This involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives of the chlorinated phenyl groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Biology:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its structural similarity to other known bioactive pyrazole derivatives.
Medicine:
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry:
Mechanism of Action
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring structure and have similar biological activities.
Oxadiazole Derivatives: Compounds like 2,4-disubstituted thiazoles have similar structural features and applications.
Uniqueness: The unique combination of a pyrazole ring, an oxadiazole ring, and chlorinated phenyl groups in 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE provides it with a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N6O4/c18-10-1-2-13(12(20)5-10)29-9-15(27)21-3-4-22-16(28)17-24-14(25-30-17)8-26-7-11(19)6-23-26/h1-2,5-7H,3-4,8-9H2,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOZLOPKGIXJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(4-CHLORO-3-METHYLPHENOXY)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4542919.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopentylbutanamide](/img/structure/B4542925.png)

![2-methoxy-4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl propionate](/img/structure/B4542950.png)
![methyl 5-chloro-3-[(cyclopropylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B4542951.png)

![4-methoxy-N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4542955.png)
![3,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4542958.png)
![6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4542964.png)
![[2-chloro-6-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B4542969.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4542970.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide](/img/structure/B4542975.png)

